molecular formula C15H14N2O2 B2711645 N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide CAS No. 2188733-90-4

N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide

Cat. No.: B2711645
CAS No.: 2188733-90-4
M. Wt: 254.289
InChI Key: OKTCYKOUKYDIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide is a compound that features a unique structure combining a cyclopropyl group, an oxazole ring, and a phenyl group linked to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group and the phenyl ring. The final step involves the attachment of the prop-2-enamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the effects of oxazole derivatives on various biological systems. It may also serve as a probe for investigating biological pathways.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with specific biological targets, making it a candidate for drug discovery.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The oxazole ring and the phenyl group are likely to play key roles in binding to these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-[4-(1,3-Oxazol-5-yl)phenyl]cyclopropanecarboxamide
  • N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]acetamide
  • N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]but-2-enamide

Comparison: N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which distinguishes it from other similar compounds. This structural feature may confer different chemical and biological properties, making it a valuable compound for specific applications. The cyclopropyl group and the oxazole ring also contribute to its distinctiveness, potentially affecting its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-14(18)17-12-7-5-10(6-8-12)13-9-16-15(19-13)11-3-4-11/h2,5-9,11H,1,3-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTCYKOUKYDIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2=CN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.